(6-(Butylthio)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Butylthio)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a butylthio group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Butylthio)pyridin-3-yl)boronic acid typically involves the introduction of the butylthio group onto the pyridine ring followed by the installation of the boronic acid moiety. One common method is to start with a pyridine derivative and introduce the butylthio group via a nucleophilic substitution reaction. The boronic acid group can then be introduced using a borylation reaction, often employing palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(6-(Butylthio)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with aryl halides yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
(6-(Butylthio)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Butylthio)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Lacks the butylthio group, making it less hydrophobic and potentially less reactive in certain contexts.
6-Methoxy-3-pyridinylboronic acid: Contains a methoxy group instead of a butylthio group, affecting its electronic properties and reactivity.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Features a pyrrolidine ring, which can influence its steric and electronic characteristics.
Uniqueness
(6-(Butylthio)pyridin-3-yl)boronic acid is unique due to the presence of the butylthio group, which imparts distinct hydrophobic and electronic properties. This can influence its reactivity and suitability for specific applications, particularly in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(6-butylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOUPYDFQWNMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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